Unique Crystalline Form L of Desvenlafaxine Benzoate Enables Reproducible Solid-State Properties
Desvenlafaxine benzoate can be isolated as a highly reproducible, novel crystalline Form L, which is specifically characterized by a distinct powder X-ray diffraction (PXRD) pattern [1]. While desvenlafaxine succinate is known to exist in multiple polymorphic forms, including polytypes of its monohydrate [2], the reproducible isolation of Form L of the benzoate salt provides a distinct advantage for ensuring consistent API quality and batch-to-batch uniformity in manufacturing.
| Evidence Dimension | Polymorphic Reproducibility and Solid-State Identity |
|---|---|
| Target Compound Data | Crystalline Form L of (±)-desvenlafaxine benzoate. Characteristic PXRD peaks include 5.81, 12.16, 13.22, 14.74, 15.66, 15.90, 16.14, 17.65, 19.40, 19.73, 19.85, 20.46, 22.42, 24.53, 24.81, 25.23, 26.65 and 28.62±0.2 degrees 2θ. |
| Comparator Or Baseline | Desvenlafaxine succinate monohydrate exhibits polytypism with at least two reported crystal structures having identical two-dimensional layers but different stacking arrangements. |
| Quantified Difference | The benzoate Form L is described as a 'novel' and 'highly reproducible' crystalline form with a unique PXRD fingerprint. The succinate monohydrate is known to form multiple polytypes, indicating potential solid-state variability. |
| Conditions | Solid-state characterization by powder X-ray diffraction (PXRD) analysis. |
Why This Matters
A highly reproducible crystalline form simplifies process validation, ensures consistent physicochemical properties batch-to-batch, and reduces the regulatory burden associated with demonstrating polymorphic purity and stability, which is a key procurement consideration for generic drug development.
- [1] Patel, R. et al. Polymorphs of desvenlafaxine benzoate. United States Patent US8481596B2, granted 2013-07-09. View Source
- [2] Polytypism in desvenlafaxine succinate monohydrate. (Analysis of crystal structures from literature). View Source
